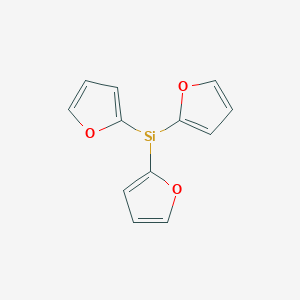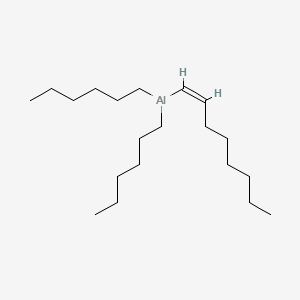
(Z)-Dihexyloct-1-enylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of an aluminium atom bonded to a (Z)-dihexyloct-1-enyl group. Organoaluminium compounds are widely used in organic synthesis and industrial applications due to their reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of aluminium trichloride with a Grignard reagent derived from (Z)-dihexyloct-1-enyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
AlCl3+3(Z)-Dihexyloct-1-enylMgBr→(Z)-Dihexyloct-1-enylAl+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality organoaluminium compounds.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen or other oxidizing agents to form aluminium oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in nucleophilic substitution reactions, where the (Z)-dihexyloct-1-enyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, lithium aluminium hydride.
Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Aluminium oxides and corresponding organic by-products.
Reduction: Reduced organic compounds and aluminium hydrides.
Substitution: Substituted organoaluminium compounds and halide by-products.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-Dihexyloct-1-enylaluminium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of complex organometallic compounds.
Biology and Medicine
Research into the biological and medicinal applications of this compound is limited
Industry
In the industrial sector, this compound may be used in polymerization processes, particularly in the production of polyolefins. Its reactivity makes it a valuable catalyst in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves the interaction of the aluminium atom with various molecular targets. The aluminium center can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and reduction. The (Z)-dihexyloct-1-enyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminium: Another organoaluminium compound with three ethyl groups bonded to aluminium.
Diisobutylaluminium hydride: An organoaluminium compound used as a reducing agent in organic synthesis.
Methylaluminoxane: A co-catalyst used in the polymerization of olefins.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to the presence of the (Z)-dihexyloct-1-enyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other organoaluminium compounds.
Propiedades
Número CAS |
56095-74-0 |
|---|---|
Fórmula molecular |
C20H41Al |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
Clave InChI |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
SMILES canónico |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


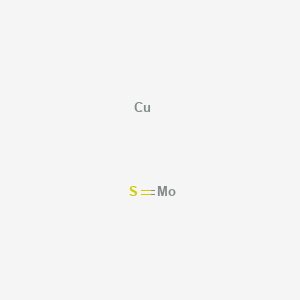
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
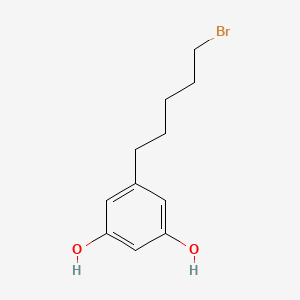
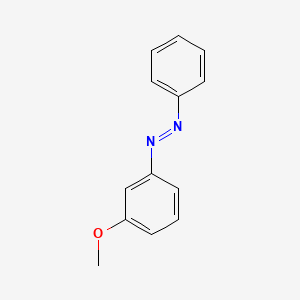
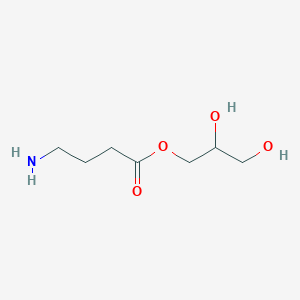
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
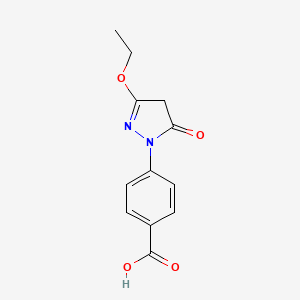
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
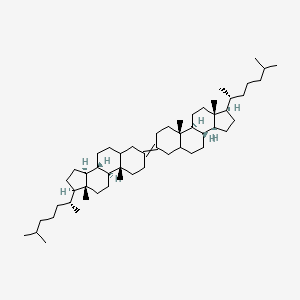
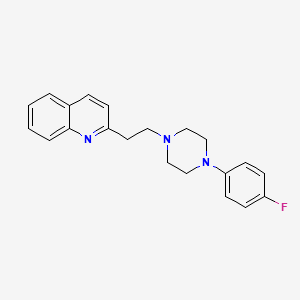
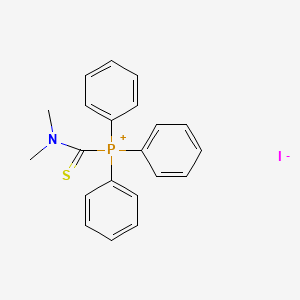
-lambda~5~-phosphane](/img/structure/B14623461.png)
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
